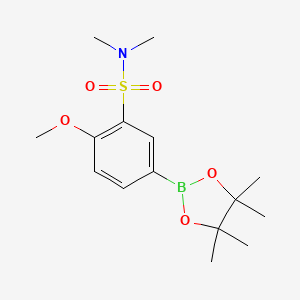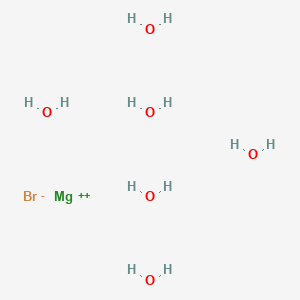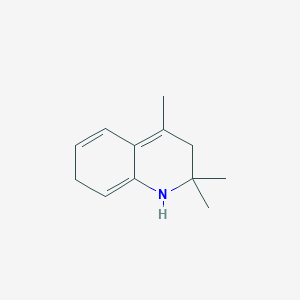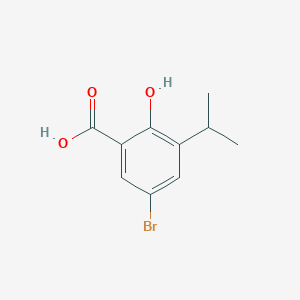
5-Bromo-2-hydroxy-3-isopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxy-3-isopropylbenzoic acid: is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and an isopropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-isopropylbenzoic acid typically involves several steps. One common method starts with the bromination of 2-hydroxy-3-isopropylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-hydroxy-3-isopropylbenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-Bromo-2-oxo-3-isopropylbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol, yielding 5-Bromo-2-hydroxy-3-isopropylbenzyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: The major product is 5-Bromo-2-oxo-3-isopropylbenzoic acid.
Reduction Reactions: The major product is 5-Bromo-2-hydroxy-3-isopropylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-hydroxy-3-isopropylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being investigated for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydroxy-3-isopropylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, either inhibiting or activating them, depending on the context. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
2-Hydroxy-3-isopropylbenzoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-2-hydroxybenzoic acid: Lacks the isopropyl group, which affects its solubility and interaction with biological targets.
5-Bromo-2-hydroxy-3-methylbenzoic acid: The methyl group instead of the isopropyl group alters its steric and electronic properties.
Uniqueness: 5-Bromo-2-hydroxy-3-isopropylbenzoic acid is unique due to the combination of the bromine atom, hydroxyl group, and isopropyl group on the benzene ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-5(2)7-3-6(11)4-8(9(7)12)10(13)14/h3-5,12H,1-2H3,(H,13,14) |
Clave InChI |
ZSFUXAHDYTUVQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC(=C1)Br)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


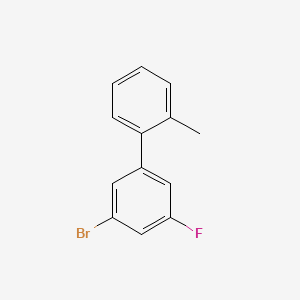

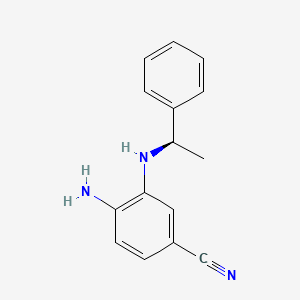
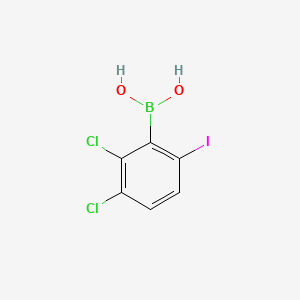
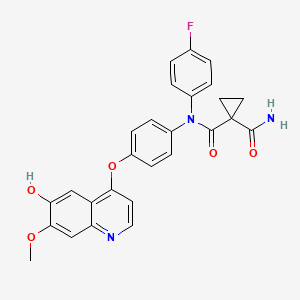

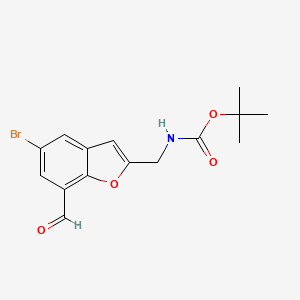

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)

